molecular formula C8H4BrF4NO3 B3031180 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene CAS No. 1820716-82-2

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No. B3031180
CAS RN: 1820716-82-2
M. Wt: 318.02
InChI Key: NMFYOYCHUIFMEB-UHFFFAOYSA-N
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Description

“4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene” is a chemical compound with the CAS number 1820716-82-2 . It is also known as “1-Bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)benzene” or "5-Bromo-4-fluoro-2-nitrophenyl 2,2,2-trifluoroethyl ether" . The compound is a solid at ambient temperature .


Molecular Structure Analysis

The molecular formula of “4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene” is C8H4BrF4NO3 . The molecular weight is 318.02 .

Scientific Research Applications

Benzoxaboroles Synthesis

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene: serves as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds find applications in material science as molecular receptors, building blocks in crystal engineering, and even as steroid conjugates for molecular imprinting. Additionally, they play a role in the development of dyes and biosensors for alpha hydroxyl carboxylic acids .

Anti-Inflammatory Agents

Another interesting application involves the synthesis of anti-inflammatory agents . Researchers have explored the use of 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene in this context. By modifying its structure, scientists aim to create compounds with potential anti-inflammatory properties .

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions have been investigated using this compound as a substrate. For instance:

Life Sciences Research

In life sciences research, 4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene may find applications related to cell biology, genomics, proteomics, and other fields. Researchers can explore its properties and potential uses in various biological contexts .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if you feel unwell (P312) .

properties

IUPAC Name

1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF4NO3/c9-4-1-7(17-3-8(11,12)13)6(14(15)16)2-5(4)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFYOYCHUIFMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OCC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186710
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

CAS RN

1820716-82-2
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-fluoro-4-nitro-5-(2,2,2-trifluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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